molecular formula C21H21NO2S B586968 Tazarotene-d8 CAS No. 1246815-76-8

Tazarotene-d8

Cat. No.: B586968
CAS No.: 1246815-76-8
M. Wt: 357.501
InChI Key: OGQICQVSFDPSEI-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotene-d8 is a deuterated form of tazarotene, a third-generation synthetic retinoid primarily used in the treatment of dermatological conditions such as acne vulgaris, plaque psoriasis, and photoaged skin. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotopic labeling.

Biochemical Analysis

Biochemical Properties

Tazarotene-d8, like its parent compound Tazarotene, interacts with specific nuclear retinoic acid receptors (RARs), modulating key pathogenic factors in conditions like psoriasis . It is known to regulate gene transcription via these interactions .

Cellular Effects

This compound influences cell function by regulating gene transcription, thereby modulating the three key pathogenic factors in psoriasis . It has been shown to induce epidermal cell differentiation, which is particularly beneficial in the treatment of skin conditions like psoriasis .

Molecular Mechanism

The exact mechanism of action of this compound is not fully understood. It is known that the active form of the drug, tazarotenic acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg. It shows relative selectivity for RARb and RARg and may modify gene expression .

Temporal Effects in Laboratory Settings

This compound, like Tazarotene, is known for its rapid onset of action. It has been observed that the clinical response to Tazarotene is rapid, and in many patients, the effects were sustained for several weeks following discontinuation of therapy .

Metabolic Pathways

This compound is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. Tazarotenic acid does not accumulate in adipose tissue but undergoes further metabolism to its sulfoxide and to other polar metabolites. It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Transport and Distribution

This compound, like Tazarotene, is delivered directly into the skin through topical application, ensuring targeted delivery . The systemic absorption of Tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the nucleus where it interacts with retinoic acid receptors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tazarotene-d8 involves the incorporation of deuterium atoms into the tazarotene molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including:

    Synthesis of Deuterated Intermediates: Intermediate compounds are synthesized with deuterium atoms.

    Final Assembly: The deuterated intermediates are then assembled to form this compound.

Chemical Reactions Analysis

Types of Reactions: Tazarotene-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tazarotenic acid, its active metabolite.

    Hydrolysis: Ester hydrolysis converts this compound to tazarotenic acid.

    Substitution: Deuterium atoms in this compound can be replaced with hydrogen under certain conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Hydrolyzing Agents: Such as acids or bases in aqueous solutions.

    Catalysts: Metal catalysts can facilitate substitution reactions.

Major Products:

    Tazarotenic Acid: The primary active metabolite formed through oxidation or hydrolysis.

    Deuterated By-products: Depending on the reaction conditions, various deuterated by-products may be formed.

Scientific Research Applications

Tazarotene-d8 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of tazarotene.

    Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.

    Drug Interaction Studies: To investigate potential interactions with other drugs.

    Biological Research: To explore the effects of tazarotene on cellular processes and gene expression.

Comparison with Similar Compounds

    Tretinoin: Another retinoid used for acne and photoaging.

    Adapalene: A retinoid used for acne treatment.

    Isotretinoin: An oral retinoid used for severe acne.

Uniqueness of Tazarotene-d8:

    Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique for research purposes, providing insights into the pharmacokinetics and metabolic pathways of tazarotene.

    Selective Receptor Binding: this compound selectively binds to RARβ and RARγ, offering targeted therapeutic effects with potentially fewer side effects.

This compound continues to be a valuable compound in both clinical and research settings, contributing to our understanding of retinoid pharmacology and therapeutic applications.

Biological Activity

Tazarotene-d8, a deuterated derivative of the retinoid Tazarotene, has garnered interest in dermatological research due to its distinct biological activity. This article explores its mechanism of action, therapeutic applications, pharmacokinetics, and comparative efficacy based on diverse sources.

Overview of this compound

Tazarotene is primarily used for treating skin conditions such as acne vulgaris and psoriasis. The deuterated form, this compound, incorporates deuterium atoms which enhance its stability and alter its pharmacokinetic properties. This modification allows for advanced tracking in metabolic studies, making it a valuable tool in dermatological research .

This compound functions as a selective agonist for retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma. Its active metabolite, tazarotenic acid, modulates gene expression related to skin cell proliferation and differentiation. This interaction is crucial for the treatment of various skin disorders by promoting normal keratinocyte function and reducing hyperproliferation associated with conditions like psoriasis .

Pharmacokinetics

The pharmacokinetic profile of this compound shows minimal systemic absorption due to rapid metabolism in the skin. Studies indicate that topical application leads to low systemic bioavailability (approximately 1%) and a short half-life (17-18 hours) . The incorporation of deuterium may further influence its metabolic pathways, potentially leading to enhanced efficacy or reduced side effects compared to non-deuterated forms .

Therapeutic Applications

Clinical Efficacy:

  • Acne Vulgaris: A study involving 46 patients demonstrated significant reductions in acne lesions after 12 weeks of treatment with Tazarotene 0.1% cream, with a mean total lesion count decreasing from 51.9 to 7.8 .
  • Psoriasis: Tazarotene has been shown to significantly reduce the severity of clinical signs in psoriasis patients over a 12-week period. Both 0.1% and 0.05% creams were more effective than vehicle treatments .

Case Studies:

  • A case study reported successful treatment of linear Darier disease using topical Tazarotene without significant irritation or recurrence of lesions after one year .

Comparative Analysis with Other Retinoids

The following table compares this compound with other common retinoids used in dermatology:

Compound NameStructure TypePrimary UseUnique Features
TazaroteneAcetylenic RetinoidPsoriasis, acneProdrug converted to active metabolite (tazarotenic acid)
AdapaleneNaphthoic Acid DerivativeAcneLess irritating; more stable under light
IsotretinoinRetinoidSevere acneOral formulation; systemic effects
CalcipotrieneVitamin D analogPsoriasisMechanism involves calcium regulation

Properties

IUPAC Name

ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQICQVSFDPSEI-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.